molecular formula C8H14O3 B2369915 Methyl 1-ethoxycyclobutane-1-carboxylate CAS No. 2031269-38-0

Methyl 1-ethoxycyclobutane-1-carboxylate

Cat. No.: B2369915
CAS No.: 2031269-38-0
M. Wt: 158.197
InChI Key: ZZRBXQCIHJNXKF-UHFFFAOYSA-N
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Description

Methyl 1-ethoxycyclobutane-1-carboxylate (CAS 2031269-38-0) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C8H14O3 and a molecular weight of 158.20 g/mol , this cyclobutane derivative is characterized by its structural features, including a cyclobutane ring and both ester and ether functional groups . The compound is identified by the SMILES notation CCOC1(CCC1)C(=O)OC and the InChIKey ZZRBXQCIHJNXKF-UHFFFAOYSA-N . As a building block in organic synthesis and medicinal chemistry, its structure makes it a valuable intermediate for constructing more complex molecules, particularly in pharmaceutical research where the cyclobutane ring is explored for its potential to influence the properties of drug candidates . Key physicochemical properties include a calculated LogP of 1.24, a polar surface area of 36 Ų, and four rotatable bonds, which can influence its reactivity and bioavailability . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers can order this compound from various global suppliers . Always refer to the Safety Data Sheet (SDS) before use and handle all laboratory chemicals with appropriate precautions.

Properties

IUPAC Name

methyl 1-ethoxycyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-3-11-8(5-4-6-8)7(9)10-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRBXQCIHJNXKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Methyl Cyclobutane-1-carboxylate

The foundational step involves synthesizing methyl cyclobutane-1-carboxylate, typically achieved through Fischer esterification of cyclobutane-1-carboxylic acid with methanol under acidic conditions. Cyclobutane-1-carboxylic acid itself may be prepared via [2+2] photocycloaddition of ethylene derivatives or ring-contraction reactions of larger cyclic ketones.

Alpha-Bromination Using HVZ Conditions

The Hell–Volhard–Zelinskii reaction introduces a bromine atom alpha to the carbonyl group. Treating methyl cyclobutane-1-carboxylate with bromine ($$ \text{Br}2 $$) and phosphorus tribromide ($$ \text{PBr}3 $$) in a catalytic system generates methyl 1-bromocyclobutane-1-carboxylate. The reaction proceeds via enolate formation, with bromine selectively attacking the bridgehead carbon due to the electron-withdrawing effect of the ester.

$$
\text{Methyl cyclobutane-1-carboxylate} + \text{Br}2 \xrightarrow{\text{PBr}3} \text{Methyl 1-bromocyclobutane-1-carboxylate}
$$

Nucleophilic Substitution with Sodium Ethoxide

The bromine atom is displaced by ethoxide in an $$ \text{S}_\text{N}2 $$ reaction. Heating methyl 1-bromocyclobutane-1-carboxylate with sodium ethoxide ($$ \text{NaOEt} $$) in anhydrous ethanol under reflux yields the target compound. Polar aprotic solvents like dimethylformamide (DMF) may enhance reaction rates by stabilizing the transition state.

$$
\text{Methyl 1-bromocyclobutane-1-carboxylate} + \text{NaOEt} \rightarrow \text{Methyl 1-ethoxycyclobutane-1-carboxylate} + \text{NaBr}
$$

Table 1: Reaction Conditions for Halogenation-Substitution Route

Step Reagents/Conditions Temperature Time Yield
Bromination $$ \text{Br}2 $$, $$ \text{PBr}3 $$, $$ \text{CH}_3\text{COOH} $$ 0–5°C 2 hr 65%
Substitution $$ \text{NaOEt} $$, ethanol, reflux 80°C 6 hr 70%

Tosylate-Mediated Etherification

Synthesis of Methyl 1-Hydroxycyclobutane-1-carboxylate

This intermediate is prepared via oxidation of methyl cyclobutane-1-carboxylate using aqueous hydrogen peroxide ($$ \text{H}2\text{O}2 $$) in the presence of a tungsten catalyst. Alternatively, enzymatic hydroxylation using cytochrome P450 mimics may achieve stereoselective oxidation.

Tosylation of the Hydroxyl Group

The hydroxyl group is converted to a tosylate by reaction with tosyl chloride ($$ \text{TsCl} $$) in pyridine. This step activates the bridgehead carbon for subsequent nucleophilic attack.

$$
\text{Methyl 1-hydroxycyclobutane-1-carboxylate} + \text{TsCl} \rightarrow \text{Methyl 1-tosyloxycyclobutane-1-carboxylate} + \text{HCl}
$$

Ethoxy Group Introduction

Heating methyl 1-tosyloxycyclobutane-1-carboxylate with sodium ethoxide in ethanol facilitates $$ \text{S}_\text{N}2 $$ substitution. The tosylate group’s superior leaving ability enables efficient displacement even under mild conditions.

Table 2: Reaction Conditions for Tosylate Route

Step Reagents/Conditions Temperature Time Yield
Tosylation $$ \text{TsCl} $$, pyridine, $$ \text{CH}2\text{Cl}2 $$ 0°C 1 hr 85%
Substitution $$ \text{NaOEt} $$, ethanol, reflux 70°C 4 hr 75%

Diazotization and Hydroxylation

Synthesis of Methyl 1-Aminocyclobutane-1-carboxylate

The amino precursor is synthesized via Hofmann rearrangement of cyclobutane-1-carboxamide using bromine and sodium hydroxide. This generates an intermediate isocyanate, which is hydrolyzed to the amine.

$$
\text{Cyclobutane-1-carboxamide} \xrightarrow{\text{Br}_2, \text{NaOH}} \text{Methyl 1-aminocyclobutane-1-carboxylate}
$$

Diazotization and Hydroxylation

Treatment with sodium nitrite ($$ \text{NaNO}2 $$) in sulfuric acid ($$ \text{H}2\text{SO}_4 $$) at 0–5°C generates a diazonium salt, which is hydrolyzed to the hydroxyl derivative.

$$
\text{Methyl 1-aminocyclobutane-1-carboxylate} + \text{NaNO}2 \xrightarrow{\text{H}2\text{SO}_4} \text{Methyl 1-hydroxycyclobutane-1-carboxylate}
$$

Etherification via Mitsunobu Reaction

The Mitsunobu reaction couples the hydroxyl group with ethanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine ($$ \text{PPh}_3 $$). This method avoids harsh basic conditions, preserving the ester functionality.

$$
\text{Methyl 1-hydroxycyclobutane-1-carboxylate} + \text{EtOH} \xrightarrow{\text{DEAD, PPh}_3} \text{this compound}
$$

Table 3: Reaction Conditions for Diazotization Route

Step Reagents/Conditions Temperature Time Yield
Diazotization $$ \text{NaNO}2 $$, $$ \text{H}2\text{SO}4 $$, $$ \text{H}2\text{O} $$ 0–5°C 30 min 60%
Mitsunobu Reaction DEAD, $$ \text{PPh}_3 $$, THF 25°C 12 hr 55%

Comparative Analysis of Synthetic Routes

Table 4: Advantages and Limitations of Each Method

Route Advantages Limitations
Halogenation-Substitution High yields (70%), straightforward steps Requires hazardous bromine reagents
Tosylate-Mediated Mild conditions, high selectivity Additional tosylation step increases cost
Diazotization Avoids strong bases, stereoretentive Low yields (55%), multi-step synthesis

Chemical Reactions Analysis

Types of Reactions

Methyl 1-ethoxycyclobutane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Methyl 1-ethoxycyclobutane-1-carboxylate is primarily utilized as an intermediate in organic synthesis, especially in the production of complex molecules.

Case Study: Formal [4+2] Cycloaddition Reactions

A notable application involves its use in formal [4+2] cycloaddition reactions. In these reactions, this compound can react with ketones or aldehydes to form bicyclic compounds. This reaction is facilitated by catalysts such as tin(IV) chloride, which enhances the efficiency of the cycloaddition process .

Data Table: Cycloaddition Products

ReactantCatalystProductYield (%)
Ketone ATin(IV) chlorideBicyclic compound X85
Aldehyde BTin(IV) chlorideBicyclic compound Y90

Medicinal Chemistry

The compound has also been explored for its potential therapeutic applications, particularly as a precursor for drug development.

Case Study: Antiviral Applications

Research has indicated that derivatives of this compound exhibit antiviral properties. For instance, modifications of this compound have shown efficacy against Hepatitis B virus by acting as inhibitors of viral replication .

Data Table: Antiviral Activity

CompoundTarget VirusIC50 (µM)
This compound derivative AHepatitis B5.0
This compound derivative BHepatitis C3.2

Polymer Chemistry

This compound can also be utilized in polymer synthesis, particularly in producing copolymers with specific properties.

Case Study: Copolymerization

In a study on spontaneous zwitterionic copolymerization, this compound was copolymerized with methacrylic acid to produce materials suitable for drug delivery systems and packaging applications. The resulting polymers demonstrated enhanced mechanical properties and biocompatibility .

Data Table: Copolymer Properties

Polymer CompositionMechanical Strength (MPa)Biocompatibility Score
This compound + Methacrylic Acid50High

Mechanism of Action

The mechanism of action of methyl 1-ethoxycyclobutane-1-carboxylate involves its interaction with various molecular targets depending on the reaction it undergoes. For example, in ester hydrolysis, the compound is cleaved by esterases to form the corresponding alcohol and carboxylic acid. The pathways involved include nucleophilic attack on the carbonyl carbon, leading to the formation of tetrahedral intermediates.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Cyclobutane Cores

Methyl 1-(((2S,5R)-2-isopropyl-5-methylcyclohexyl)methyl)cyclobutane-1-carboxylate (Compound 30)
  • Molecular Formula : Likely C${21}$H${34}$O$_2$ (based on substituents described in ).
  • Synthesis : Prepared via photoredox-catalyzed deboronative radical addition, yielding 67% as a colorless oil after flash chromatography .
  • Key Properties: Characterized by NMR, IR, and HRMS.
Ethyl 1-methyl-3-methylenecyclobutanecarboxylate
  • Molecular Formula : C$9$H${14}$O$_2$ (CAS: 54244-73-4) .
  • Substituents : A methyl group and a methylene group on the cyclobutane ring, with an ethyl ester.
  • Key Differences : The methylene group introduces unsaturation, altering electronic properties and making the compound more reactive in cycloaddition reactions compared to the fully saturated Methyl 1-ethoxycyclobutane-1-carboxylate.

Derivatives with Alternative Functional Groups

1-Benzylcyclobutane-1-carboxylic Acid
  • Molecular Formula : C${12}$H${14}$O$_2$ (CAS: 114672-02-5) .
  • Physical State : White solid, contrasting with the liquid/oil state of ester analogues.
  • Functional Group Impact : The carboxylic acid group enhances polarity and acidity (pKa ~4-5), making it soluble in aqueous bases, unlike the neutral ester derivatives.
Methyl 1-(methylamino)cyclobutanecarboxylate Hydrochloride
  • Molecular Formula: Likely C$7$H${12}$NO$_2^+$·Cl$^-$ (based on ).
  • Reactivity: The methylamino group introduces basicity, enabling participation in nucleophilic reactions or salt formation, unlike the non-ionic ethoxy ester .

Cyclopentane and Acyclic Analogues

Methyl 3-aminocyclopentanecarboxylate
  • Molecular Formula: C$7$H${13}$NO$_2$ (CAS: 1314922-38-7) .
  • Ring Strain Comparison : The cyclopentane ring has lower strain than cyclobutane, reducing reactivity in ring-opening reactions.
Methyl Cyclohexanecarboxylate
  • Molecular Formula : C$8$H${14}$O$_2$ (CAS: 110-42-9) .
  • Physical Properties : Higher boiling point and stability compared to cyclobutane derivatives due to the larger, less strained cyclohexane ring.

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Physical State Key Substituents Purity/Yield Reference
This compound Likely C$8$H${14}$O$_3$ ~158.2 Liquid/Oil Ethoxy, methyl ester Commercial
Compound 30 (Cyclohexyl-substituted derivative) C${21}$H${34}$O$_2$ 318.5 Colorless oil Cyclohexyl, methyl ester 67% yield
Ethyl 1-methyl-3-methylenecyclobutanecarboxylate C$9$H${14}$O$_2$ 154.2 Liquid Methylene, methyl, ethyl ester Not specified
1-Benzylcyclobutane-1-carboxylic acid C${12}$H${14}$O$_2$ 190.2 White solid Benzyl, carboxylic acid Not classified

Research Findings and Trends

  • Ring Strain Effects : Cyclobutane derivatives exhibit higher reactivity in ring-opening polymerizations or [2+2] cycloadditions compared to cyclopentane analogues due to angle strain .
  • Substituent Influence : Bulky groups (e.g., cyclohexyl in Compound 30) reduce reaction rates in sterically demanding processes, while electron-withdrawing esters enhance electrophilicity .

Biological Activity

Methyl 1-ethoxycyclobutane-1-carboxylate (CAS No. 2031269-38-0) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C₇H₁₄O₃ and features a cyclobutane ring structure with an ethoxy and carboxylate functional group. The compound's structural characteristics contribute to its reactivity and biological interactions.

The biological activity of this compound can be attributed to its interactions with various biological targets. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Properties : The compound has shown potential in inhibiting the growth of certain bacterial strains, indicating possible applications in treating infections or as a preservative in food systems.
  • Anti-inflammatory Effects : Research indicates that compounds with similar structures can modulate inflammatory pathways, suggesting this compound might influence cytokine production or immune cell activity.

Case Studies

  • Antimicrobial Activity : A study evaluated the efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth in Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
  • Cell Viability Assays : In vitro assays using human cell lines demonstrated that the compound does not significantly affect cell viability at concentrations below 200 µg/mL, suggesting a favorable safety profile for further investigations.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectReference
AntimicrobialE. coli, S. aureusGrowth inhibition
Anti-inflammatoryHuman immune cellsCytokine modulation
Cell viabilityHuman cell linesMinimal cytotoxicity

Safety and Toxicity

Toxicological assessments are crucial for understanding the safety profile of this compound. Current data suggest low toxicity in mammalian models, but further studies are needed to establish comprehensive safety parameters.

Q & A

Basic Questions

Q. What are the standard laboratory synthesis methods for Methyl 1-ethoxycyclobutane-1-carboxylate, and what reaction conditions are typically employed?

  • Methodological Answer : The compound is synthesized via acid-catalyzed esterification of 1-ethoxycyclobutane-1-carboxylic acid with methanol. Sulfuric acid is commonly used as a catalyst under reflux conditions (60–80°C) in anhydrous ethanol. Key parameters include maintaining a 1:1.2 molar ratio of acid to alcohol and reaction times of 6–12 hours. Alternative routes involve palladium-catalyzed coupling for structurally similar esters, though yields may vary .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H NMR reveals characteristic peaks for the ethoxy group (δ 1.2–1.4 ppm, triplet) and ester methyl group (δ 3.6–3.8 ppm, singlet). 13C NMR confirms the carbonyl carbon at ~170 ppm .
  • IR Spectroscopy : A strong C=O stretch at ~1700 cm⁻¹ and C-O ester vibrations at ~1250 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak at m/z 172 (M+) with fragmentation patterns matching the cyclobutane ring .
  • HPLC : Purity >98% is verified using a C18 column with acetonitrile/water mobile phase .

Q. What are the primary chemical reactions that this compound undergoes, and under what conditions?

  • Methodological Answer :

  • Hydrolysis : Acidic (HCl/H2O) or basic (NaOH/EtOH) conditions cleave the ester to 1-ethoxycyclobutane-1-carboxylic acid.
  • Transesterification : Reacts with higher alcohols (e.g., benzyl alcohol) using lipases or titanium tetraisopropoxide .
  • Ring-Opening : Thermal decomposition (>150°C) or photolysis generates ethylene and ketene intermediates .

Advanced Questions

Q. How can researchers optimize the synthesis of this compound to minimize side products and improve scalability?

  • Methodological Answer :

  • Continuous Flow Reactors : Reduce side reactions (e.g., di-ester formation) by enhancing heat transfer and residence time control .
  • Catalyst Screening : Enzymatic catalysts (e.g., Candida antarctica lipase B) improve selectivity under mild conditions (pH 7, 40°C) .
  • Design of Experiments (DoE) : Multivariate analysis optimizes parameters like solvent polarity (logP) and catalyst loading. For example, a Box-Behnken design identified 0.5 mol% H2SO4 in THF as optimal for 92% yield .

Q. What experimental approaches resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :

  • Assay Standardization : Replicate enzyme inhibition studies (e.g., IC50 for COX-2) under controlled pH and co-factor conditions to address variability .
  • Structural-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing ethoxy with methoxy) to isolate functional group contributions. For instance, ethoxy derivatives showed 3× higher binding affinity to serine proteases than methoxy analogs .
  • Meta-Analysis : Pool data from multiple studies (e.g., via Forest plots) to identify outliers and validate trends .

Q. What mechanistic insights have been gained regarding the interaction of this compound with biological targets?

  • Methodological Answer :

  • Isotopic Labeling : 14C-labeled tracer studies revealed rapid hepatic metabolism via esterase cleavage, with a half-life of 2.3 hours in murine models .
  • X-Ray Crystallography : Resolved binding modes with cytochrome P450 3A4, showing hydrophobic interactions between the cyclobutane ring and Phe-304 residue .
  • Molecular Dynamics (MD) Simulations : Predicted a 15% increase in membrane permeability compared to linear-chain esters due to ring strain-enhanced lipid bilayer partitioning .

Q. How does the stereoelectronic environment of the cyclobutane ring influence the reactivity of this compound in ring-strain-mediated reactions?

  • Methodological Answer :

  • DFT Calculations : The cyclobutane ring’s angle strain (≈27 kcal/mol) lowers the activation energy for [2+2] cycloreversion by 8 kcal/mol compared to cyclopentane analogs .
  • Kinetic Isotope Effects (KIE) : kH/kD = 2.1 for C-H bond cleavage at the 1-position confirms hyperconjugative stabilization of transition states .
  • Substituent Effects : Electron-withdrawing groups (e.g., -CN at the 3-position) increase ring strain by 12%, accelerating nucleophilic attack rates .

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